The table below summarizes the quantitative data for Perfluorohept-2-ene from the search results.
| Property | Value |
|---|---|
| CAS Registry Number | 1582-32-7 [1] [2] |
| Molecular Formula | C7F14 [1] [2] |
| Molecular Weight | 350.05 g/mol [1] [2] |
| Density | 1.637 g/cm³ [1] [2] |
| Boiling Point | 78-84 °C (Experimental) [1] 89.3 °C (Calculated) [2] | | Flash Point | 17.3 °C (Calculated) [2] | | Refractive Index | 1.271 (Calculated) [1] [2] | | Vapor Pressure | 66.5 mmHg at 25°C [2] | | SMILES | FC(F)(C(F)(F)C(F)(F)F)C(F)(F)C(/F)=C(\F)C(F)(F)F [1] | | InChIKey | UGHJWZHBCXGSAY-OWOJBTEDSA-N [1] |
The available literature outlines several methods for the synthesis and application of this compound and related compounds.
The following diagram illustrates the general workflow for synthesizing and applying this compound based on the information found.
Diagram: Workflow for synthesizing this compound via catalytic isomerization and its subsequent application in generating nitrogen-containing heterocycles.
Internal perfluoroolefins are highly electrophilic and readily react with a wide range of nucleophiles. A key feature of these reactions is that they often proceed via nucleophilic vinylic substitution, where the nucleophile attacks the electron-deficient double bond, leading to the displacement of a fluoride ion [1] [2] [3].
A common initial step is the addition of the nucleophile to the olefin, forming an anionic intermediate. This is often followed by the elimination of a fluoride ion to form a new perfluoroolefin, which may be an isomer of the starting material [2]. In some cases, the initial addition can trigger further reactions, such as the opening of a fused pyran ring, leading to the formation of products like enamino ketones when reacting with amines [1].
The following table summarizes the reactions of internal perfluoroolefins with different classes of nucleophiles.
| Nucleophile Class | Reaction Products & Key Features | Mechanistic Notes |
|---|---|---|
| Nitrogen-Centered (Ammonia, primary aliphatic amines) [1] [2] | Enamino ketones (as single E isomers in DMSO) [1]; Terminal perfluoroolefins [2] | Initial aza-Michael addition, potentially followed by pyran ring opening [1]; Reaction can involve allylic displacement and isomerization [2] |
| Oxygen-Centered [2] | Fluoroorganic materials and intermediates | -- |
| Sulfur-Centered [2] | -- | -- |
| Fluoride Ion (F⁻) [2] [3] | Isomerization of terminal perfluoroolefins to internal isomers; Generation of C-nucleophiles (perfluorocarbanions) from other perfluoroolefins | Acts as a base/catalyst; Anion stabilization by perfluoroalkyl groups [3] |
| Carbon-Centered (Carbanions, C-carbocations) [2] [3] | Synthesis of various fluoroorganic compounds | -- |
| Organometallic Hydrides (e.g., Cp*₂ZrH₂) [4] | Hydrodefluorinated products (vinylic C–F activation) | Mechanism can be σ-bond metathesis or olefin insertion/β-fluoride elimination [4] |
A prominent and industrially relevant reaction is the dimerization of perfluoroolefins like hexafluoropropylene (HFP). Recent research highlights the high efficiency of strong nucleophilic ionic liquids as catalysts for this process, offering a greener alternative to traditional metal salt catalysts [5] [6].
The table below compares the performance of different ionic liquid catalysts for HFP dimerization.
| Catalyst | Turnover Frequency (TOF) (h⁻¹) | Selectivity | Key Findings |
|---|---|---|---|
| [C₆DMAP][SCN] [5] | 325.04 | -- | Catalytic activity was 2.4 times higher than traditional metal salts and 1.5 times higher than imidazole ionic liquids; Proposed dual-activation mechanism involving anion and cation |
| [C₆mmim][SCN] [6] | 108.36 | 97.96% | Catalytic activity was double that of traditional metal salt systems; High performance attributed to strong nucleophilicity of anions and weak anion-cation interaction |
These ionic liquid catalysts are believed to operate through a bifunctional mechanism, where both the anion and cation of the ionic liquid play an active role [5]. The strong nucleophilicity of the anion (like SCN⁻) is crucial for initiating the reaction, while the interaction between the ions affects the overall catalytic performance [6].
The following diagram illustrates the general mechanistic pathways for nucleophilic vinylic substitution and catalytic dimerization.
General reaction pathways for internal perfluoroolefins with nucleophiles, including substitution and catalytic dimerization.
The reaction of internal perfluoroolefins with O-nucleophilic reagents is a versatile method for synthesizing fluoroorganic materials and intermediates [1]. The general mechanism involves nucleophilic attack on the electron-deficient double bond, often followed by elimination of a fluoride ion.
The diagram below illustrates the general reaction pathway and subsequent transformations.
A key consideration is the isomerization of the double bond. The fluoride ion (F⁻) eliminated during the reaction can act as a catalyst, converting internal perfluoroolefins into terminal isomers [1]. If the rate of reaction with the nucleophile is higher for these newly formed isomers than for the initial olefin, it can lead to a complex mixture of products [1]. This is a crucial factor to control for a clean reaction outcome.
The information available does not allow for the creation of a specific step-by-step protocol for perfluorohept-2-ene. The table below outlines general considerations based on reactions of internal perfluoroolefins as a class.
| Parameter | General Consideration / Suggested Approach |
|---|---|
| O-Nucleophiles | Alcohols (ROH), hydroxides, or other oxygen-based anions [1]. |
| Role of Base | A base (e.g., triethylamine) is often used to scavenge protons and facilitate the reaction [2]. |
| Solvent | Polar aprotic solvents like acetonitrile are commonly employed [2]. |
| Reaction Outcome | Typically produces perfluorovinyl ethers, which are valuable intermediates [1]. |
| Key Challenge | Managing fluoride-ion catalyzed isomerization to avoid complex product mixtures [1]. |
Perfluorohept-2-ene represents a valuable class of fluorinated building blocks in organic synthesis, particularly in pharmaceutical and materials science applications. Internal perfluoroolefins like this compound exhibit unique reactivity patterns when exposed to N-nucleophilic reagents due to the strong electron-withdrawing nature of fluorine atoms and the resulting electron deficiency at the double bond. This electron deficiency activates the molecule toward nucleophilic attack, enabling a range of transformations that are useful for incorporating perfluoroalkyl groups into more complex molecular architectures. The presence of multiple fluorine atoms not only increases the reactivity of the double bond but also enhances the thermal stability and lipophilicity of the resulting compounds, making them particularly valuable in drug design where these properties are desirable.
The reactivity of internal perfluoroolefins with nitrogen nucleophiles follows distinct pathways that differ significantly from their hydrocarbon analogs. The strong inductive effect of fluorine atoms creates substantial positive character on the carbon atoms adjacent to the double bond, making them susceptible to nucleophilic attack. Subsequent fluoride ion elimination often leads to the formation of new double bonds or ring structures, depending on the reaction conditions and the nature of the nucleophile. Understanding these mechanisms is crucial for harnessing the synthetic potential of this compound in preparing fluorinated heterocycles, amino derivatives, and other valuable fluoroorganic compounds with potential applications in medicinal chemistry and materials science [1].
The reaction of this compound with N-nucleophilic reagents proceeds through a complex mechanistic pathway that involves initial nucleophilic attack, fluoride ion elimination, and potential isomerization processes. Nitrogen nucleophiles, including primary and secondary amines, as well as nitrogen-containing binucleophiles, attack the electron-deficient double bond of this compound, leading to the formation of anionic intermediates that subsequently eliminate fluoride ions to form new double bonds or cyclic structures. The regiochemistry of the initial attack is governed by the relative stability of the resulting anionic intermediates, with nucleophiles typically preferring to attack the carbon atom that can best stabilize the negative charge that develops in the transition state, often the position beta to trifluoromethyl groups or other electron-withdrawing substituents.
The role of fluoride ion catalysts in these reactions is particularly important, as they can initiate isomerization of the double bond, potentially leading to more reactive isomers or different regioisomers of the products. Studies on similar internal perfluoroolefins have shown that under the influence of fluoride ions, terminal perfluoroolefins can isomerize to internal ones, and branched internal perfluoroolefins may undergo rearrangement with migration of CF₃ groups [1]. This isomerization behavior must be considered when planning synthetic routes using this compound, as it can lead to complex product mixtures if not properly controlled. Understanding these mechanistic nuances enables chemists to optimize reaction conditions for desired products while minimizing side reactions.
Figure 1: Reaction Pathways of this compound with N-Nucleophiles
The reaction pathways of this compound with N-nucleophilic reagents encompass several competing processes that can be controlled through appropriate selection of reaction conditions. The primary pathway begins with nucleophilic attack on the electron-deficient double bond, forming an anionic σ-complex intermediate. This intermediate can then undergo various transformations depending on the reaction conditions and the nature of the nucleophile. With simple amines, fluoride elimination typically leads to the formation of enamine derivatives, while with binucleophilic reagents, intramolecular cyclization can occur, resulting in the formation of nitrogen-containing heterocycles such as azetidines or diazetes [2] [3].
A crucial side reaction involves the isomerization of this compound catalyzed by fluoride ions, which can generate isomeric perfluoroolefins with potentially different reactivity profiles. This isomerization occurs through a fluoride-induced mechanism where the fluoride ion abstracts a fluorine atom adjacent to the double bond, leading to rearrangement. The equilibrium composition of these isomers depends on reaction conditions and the presence of catalysts. When using binucleophilic reagents containing appropriately spaced nucleophilic centers, the initial adduct can undergo intramolecular cyclization, forming fluorinated heterocycles with potential bioactivity [1] [3].
Table 1: Standard Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Acetonitrile | Diethyl ether | Tetrahydrofuran |
| Temperature | 20-25°C | 0-5°C | 40-45°C |
| Reaction Time | 4-6 hours | 8-12 hours | 2-3 hours |
| Mole Ratio (Olefin:Nucleophile) | 1:1.1 | 1:1.5 | 1:2 |
| Base | Triethylamine | Potassium carbonate | Cesium fluoride |
| Base Equivalents | 1.2 | 2.0 | 1.5 |
| Atmosphere | Nitrogen | Nitrogen | Argon |
| Workup | Aqueous extraction | Direct filtration | Solvent evaporation |
The standard nucleophilic substitution procedure begins with the preparation of a dry, inert reaction environment. In a typical experiment, a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer is charged with anhydrous acetonitrile (50 mL per 5 mmol of this compound) and purged with nitrogen for 15 minutes. This compound (5 mmol) is added via syringe, followed by the slow addition of the N-nucleophile (5.5 mmol) dissolved in 10 mL of acetonitrile. Triethylamine (6 mmol) is then added dropwise over 10 minutes with continuous stirring. The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC) or ({}^{19})F NMR spectroscopy.
Upon completion, the reaction mixture is quenched with water (50 mL) and transferred to a separatory funnel. The product is extracted with diethyl ether (3 × 30 mL), and the combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure using a rotary evaporator, and the crude product is purified by column chromatography on silica gel using hexane/ethyl acetate gradients as eluent. For reactions requiring anhydrous conditions, all glassware should be oven-dried and assembled while hot, and the reaction should be performed under a positive pressure of inert gas. When using highly nucleophilic reagents or those prone to oxidation, the nucleophile should be freshly distilled or recrystallized prior to use [2].
Table 2: Optimization Parameters for Cyclization Reactions
| Parameter | Screening Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | -10°C to 60°C | 20-25°C | Higher temperatures favor side products |
| Solvent Polarity | Low to high | Medium (acetonitrile) | Low polarity slows reaction; high polarity complicates workup |
| Base Strength | Weak to strong | Moderate (triethylamine) | Strong bases cause decomposition |
| Concentration | 0.1-1.0 M | 0.2-0.3 M | Higher concentrations promote dimerization |
| Addition Rate | Slow to fast | Slow (dropwise over 30 min) | Fast addition leads to exothermic side reactions |
For cyclization reactions employing binucleophilic reagents, the experimental setup requires careful attention to addition rates and temperature control. In a representative procedure based on similar transformations with perfluoro-2-methylpent-2-ene, a solution of the binucleophilic reagent (e.g., 4-(2-aminoethyl)-2,6-di-tert-butylphenol, 5 mmol) in dry acetonitrile (20 mL) is added dropwise over 30 minutes to a stirred solution of this compound (5 mmol) in acetonitrile (30 mL) containing triethylamine (6 mmol) at 0°C under nitrogen atmosphere. After complete addition, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature with continued stirring for 12-24 hours.
The reaction progress is monitored by TLC and ({}^{19})F NMR spectroscopy. Upon completion, the mixture is filtered to remove triethylamine hydrochloride salts, and the filter cake is washed with additional acetonitrile (2 × 10 mL). The combined filtrates are concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel. For products exhibiting limited stability, low-temperature recrystallization from pentane/dichloromethane mixtures is recommended instead of chromatography. The role of triethylamine in these cyclizations is crucial, as it not only neutralizes hydrogen fluoride generated during the reaction but may also facilitate the intramolecular nucleophilic cyclization process by activating the system toward ring closure [2] [3].
This compound and related perfluoroolefins require careful handling due to their potential chemical reactivity and limited toxicity data. Although perfluoroolefins are generally considered less toxic than their chlorinated or brominated analogs, appropriate caution should be exercised when handling these compounds, as their long-term biological effects may not be fully characterized. Primary concerns include the volatile nature of these compounds and their potential to decompose under certain conditions to form hydrogen fluoride or other hazardous products. All reactions should be conducted in a well-ventilated fume hood with proper personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
N-nucleophilic reagents, particularly primary amines, can be corrosive, sensitizing, or toxic, depending on their specific structures. Many nitrogen nucleophiles also possess unpleasant odors and can cause respiratory irritation. Triethylamine, commonly used as a base in these reactions, is highly flammable and has a strong, unpleasant odor that can cause respiratory discomfort. When working with these compounds, researchers should use appropriate respiratory protection if adequate ventilation cannot be maintained. All reagents should be stored according to manufacturer recommendations, with particular attention to preventing moisture exposure for hygroscopic compounds and ensuring that flammable materials are stored in approved safety cabinets away from ignition sources.
Fluorinated compounds require special consideration for disposal due to their potential environmental persistence and bioaccumulation potential. Unreacted this compound, byproducts, and contaminated solvents should be collected in separate, clearly labeled containers for proper disposal. Aqueous waste containing fluoride ions should be treated with calcium hydroxide to precipitate insoluble calcium fluoride before disposal. Organic solvents contaminated with fluorinated compounds should not be evaporated into the atmosphere but should be collected for professional waste management or recycling where possible.
Researchers should implement minimization strategies to reduce waste generation, such as scaling reactions appropriately and optimizing conditions on small scale before proceeding to larger preparations. All waste containers should be compatible with their contents and stored in well-ventilated areas pending disposal. Local regulations regarding the disposal of fluorinated compounds should be consulted, as many jurisdictions have specific requirements for handling these persistent environmental chemicals. Consultation with environmental health and safety professionals is recommended before initiating work with this compound to ensure compliance with all applicable regulations and guidelines.
The characterization of reaction products derived from this compound and N-nucleophiles relies heavily on multinuclear NMR spectroscopy, particularly (^{19}\text{F}) NMR and (^{1}\text{H}) NMR, which provide essential information about the structure and purity of the products. In (^{19}\text{F}) NMR spectra, the characteristic chemical shifts for CF₃ groups typically appear between -60 to -80 ppm, while CF₂ groups resonate in the range of -100 to -120 ppm, and CF groups attached to nitrogen appear between -140 to -180 ppm. These chemical shifts are highly sensitive to the molecular environment and thus provide valuable structural information. Mass spectrometry (EI or CI) is indispensable for determining molecular weights and fragmentation patterns, with electrospray ionization (ESI) being particularly useful for compounds containing basic nitrogen atoms.
Infrared spectroscopy can identify characteristic functional groups, with C-F stretches appearing as strong bands in the 1000-1400 cm⁻¹ region, while N-H stretches (when present) typically appear as broad bands around 3300-3500 cm⁻¹. For crystalline products, X-ray crystallography can provide definitive structural confirmation, revealing bond lengths, angles, and conformational details. Elemental analysis is recommended for final products to confirm purity and composition, particularly for new compounds being reported for the first time. Thermal analysis methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about phase transitions and thermal stability, which are often enhanced in fluorinated compounds compared to their hydrocarbon analogs.
Table 3: Expected Products and Characterization Data
| N-Nucleophile | Expected Product | ({}^{19})F NMR Key Signals | Typical Yield |
|---|---|---|---|
| Primary Aliphatic Amines | Enamine derivatives | -70 to -85 ppm (CF₃), -125 to -140 ppm (CF=) | 60-75% |
| Binucleophilic Amines | Azetidine derivatives | -65 to -80 ppm (CF₃), -150 to -165 ppm (CF-N) | 50-70% |
| Hydrazine Derivatives | 1,2-Dihydro-1,3-diazete derivatives | -68 to -82 ppm (CF₃), -130 to -145 ppm (CF=N) | 55-75% |
| Amino Alcohols | Oxazolidine derivatives | -72 to -88 ppm (CF₃), -135 to -155 ppm (CF-O) | 45-65% |
Reactions of this compound with simple primary amines typically yield enamine derivatives resulting from nucleophilic attack followed by fluoride elimination. These products generally exhibit moderate to good yields (60-75%) and display characteristic NMR signals corresponding to the newly formed double bond. With binucleophilic reagents containing 1,4-nucleophilic centers, such as 4-(2-aminoethyl)-2,6-di-tert-butylphenol, the reaction typically proceeds through an initial nucleophilic attack followed by intramolecular cyclization to form azetidine derivatives or related nitrogen heterocycles [2]. The formation of these four-membered rings is favored by the conformational flexibility of the intermediate and the driving force to eliminate fluoride ion.
The structural assignment of these heterocyclic products should be based on comprehensive spectroscopic data. In the (^{1}\text{H}) NMR spectrum, protons adjacent to nitrogen in the heterocyclic ring typically appear in the region of 3.5-4.5 ppm, while in the (^{19}\text{F}) NMR spectrum, fluorine atoms attached to the ring carbon atoms generally resonate in the range of -150 to -165 ppm. The mass spectra should show molecular ions consistent with the proposed structures, with characteristic fragmentation patterns resulting from the loss of CF₃ groups or cleavage of the heterocyclic ring. For stereocenters that may be generated in these reactions, chiral HPLC or NMR methods with chiral shift reagents may be necessary to determine stereochemistry and enantiomeric purity [2] [3].
The incorporation of perfluoroalkyl groups into drug candidates has gained significant attention in medicinal chemistry due to the unique properties imparted by fluorine atoms. Compounds derived from reactions of this compound with N-nucleophiles offer several potential advantages in drug discovery, including enhanced metabolic stability, increased membrane permeability, and improved binding selectivity. The strong electron-withdrawing nature of fluorine atoms can influence the electronic properties of pharmacophores, potentially enhancing interactions with biological targets. Additionally, the high lipid solubility of perfluoroalkyl groups can improve blood-brain barrier penetration for central nervous system targets.
Specific applications of these compounds include their use as enzyme inhibitors, where the perfluoroalkyl group can be positioned to interact with hydrophobic pockets in enzyme active sites, and as conformational constraints in peptide mimetics, where the rigid structure of fluorinated heterocycles can pre-organize molecules for optimal target binding. The enhanced proteolytic stability observed in peptides modified with perfluoroheteroaromatic reagents suggests similar benefits might be achievable with this compound derivatives, potentially leading to improved oral bioavailability and extended half-lives for peptide-based therapeutics [4]. These applications highlight the value of this compound as a versatile building block in the synthesis of biologically active molecules with optimized pharmacological profiles.
Several common issues may arise during reactions of this compound with N-nucleophiles, and understanding how to address these challenges is essential for successful outcomes. Low conversion may result from insufficient nucleophilicity, inappropriate solvent choice, or the presence of moisture. If poor yields are observed, consider increasing the reaction temperature gradually, using a more polar aprotic solvent such as DMF or DMSO, or employing activators such as crown ethers for anionic nucleophiles. The addition of molecular sieves (3Å or 4Å) can help control moisture-sensitive reactions.
The formation of multiple products is another common challenge, often resulting from competing reaction pathways or isomerization of the starting material. To improve selectivity, consider slower addition rates, lower reaction temperatures, or modifying the steric and electronic properties of the nucleophile. If isomerization becomes problematic, reducing or eliminating fluoride sources (including those that might be present as impurities in solvents or reagents) can help suppress this side reaction. Purification challenges often arise due to the similar polarities of products and byproducts; in these cases, techniques such as preparative HPLC or fractional crystallization may provide better separation than standard column chromatography. For persistent issues, analytical-scale reactions with careful monitoring by TLC and NMR can help identify optimal conditions before scaling up.
The reactions of this compound with N-nucleophilic reagents provide valuable methodologies for incorporating perfluoroalkyl groups into nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. By understanding the reaction mechanisms, optimizing experimental conditions, and implementing appropriate safety protocols, researchers can harness the unique properties of this compound to create diverse molecular architectures. The protocols outlined in this document provide a foundation for exploring this chemistry, with opportunities for further refinement and adaptation to specific research needs. As fluorine chemistry continues to play an important role in drug discovery and development, these methodologies offer access to valuable building blocks with enhanced physicochemical and biological properties.
Perfluoro-2-methylpent-2-ene (CAS 2070-70-4) is a highly fluorinated internal olefin with the molecular formula C₆F₁₂ and molecular weight of 300.05 g/mol. This compound belongs to the class of perfluoroalkenes characterized by the replacement of all hydrogen atoms with fluorine atoms, resulting in exceptional thermal stability and chemical resistance. The compound features a six-carbon backbone with a double bond at position 2 and a methyl group at carbon 4, creating a structure with significant electrophilic character at the double bond due to the strong electron-withdrawing effects of surrounding fluorine atoms and trifluoromethyl groups. This electrophilicity makes it particularly valuable in synthetic organic chemistry, especially for constructing fluorinated heterocyclic systems with potential biological activity.
The unique reactivity of perfluoro-2-methylpent-2-ene stems from the pronounced positive charge distribution on carbon atoms within the C=C bond, coupled with the mobility of fluorine atoms in adjacent CF₂ groups. This combination enables successive nucleophilic attacks and fluoride ion eliminations that facilitate cyclization processes. For researchers in medicinal and agricultural chemistry, incorporating perfluoroalkyl groups into heterocyclic frameworks often enhances metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound a valuable building block for drug development.
Table 1: Physicochemical Properties of Perfluoro-2-methylpent-2-ene
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Formula | C₆F₁₂ | - |
| Molecular Weight | 300.05 g/mol | - |
| Boiling Point | 59.3±8.0°C | At 760 mmHg |
| Density | 1.6±0.1 g/cm³ | At room temperature |
| Refractive Index | 1.268 | Calculated |
| Flash Point | 0.1±10.2°C | - |
The high electrophilicity of perfluoro-2-methylpent-2-ene distinguishes it from non-fluorinated olefins, positioning its reactivity closer to activated olefins like α,β-unsaturated carbonyl compounds. This enhanced electrophilic character results from the combination of strong inductive effects from fluorine atoms and CF₃ groups, intensified by effective conjugation between vinyl fluorine atoms and the C=C bond. The reactivity is determined not only by static charge distribution but also by dynamic properties of this distribution during reactions, which enables diverse transformation pathways.
The characteristic reaction pathway of perfluoro-2-methylpent-2-ene with nucleophiles begins with nucleophilic attack at the electron-deficient double bond, forming a carbanion intermediate. This intermediate can then undergo several competing pathways:
The specific pathway followed depends on several factors, including the nature of the nucleophile, reaction conditions, and presence of catalytic agents. When using bidentate nucleophiles, the intermediate carbanion can be stabilized through charge redistribution across neighboring perfluoroalkyl groups, making cyclization particularly favorable. The ability to generate new multiple bonds through fluoride ion elimination creates opportunities for intramolecular nucleophilic cyclization, forming various heterocyclic systems that would be challenging to synthesize using conventional hydrocarbon olefins.
Perfluoro-2-methylpent-2-ene serves as a versatile precursor for numerous nitrogen, sulfur, and oxygen-containing heterocycles through reactions with appropriate bidentate nucleophiles. The tables below summarize key heterocyclic systems accessible using this methodology.
Table 2: Nitrogen-based Heterocycles from Perfluoro-2-methylpent-2-ene
| Nucleophile | Heterocyclic Product | Key Structural Features | Yield Range |
|---|---|---|---|
| Urea | Pyrimidine derivatives | Partially fluorinated pyrimidine ring | Moderate to High |
| Acetamidine/Benzamidine | Pyrimidine derivatives | 4,6-Substituted pyrimidine with perfluoroalkyl groups | Moderate to High |
| Guanidine hydrochloride | 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine | Amino-pyrimidine with multiple fluorinated groups | Moderate |
| 2-Aminopyridine | 2H-pyrido[1,2-a]pyrimidin-4-one | Fused bicyclic system | Moderate to High |
| 2-Aminobenzimidazole | Benzimidazole-fused pyrimidine | Extended π-system with fluorinated side chains | Moderate |
| Aromatic amines | 4-Arylaminoquinolines | Quinoline derivatives | High |
| Aminopyridines | Naphthyridine or pyridopyrimidine | Bicyclic nitrogen heterocycles | Varies |
| Aromatic primary amines with ortho-substituents | Ketenimines | Cumulative double bond system | Moderate |
| t-Butylamine | Ketenimines | Sterically hindered ketenimines | Moderate |
| Ammonia | Dicyano-enamine | Cyano-functionalized enamine | Not reported |
Table 3: Sulfur-containing Heterocycles from Perfluoro-2-methylpent-2-ene
| Nucleophile | Heterocyclic Product | Key Structural Features | Notes |
|---|---|---|---|
| Potassium ethylxantogenate | (E)-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-2-one | Five-membered dithiolane ring with carbonyl | Requires two-step synthesis |
| Potassium ethylxantogenate | (E)-2-ethoxy-4,4-di(trifluoromethyl)-5-tetrafluoroethylidene-[1,3]-dithiolan-1-ol | Oxygenated dithiolane derivative | Co-product in xantogenate reaction |
| 1,4,5,6-Tetrahydropyrimidine-2-thiol | Fused heterocyclic systems | N,S-containing fused rings | Structure varies by conditions |
| Pyridine-2-thiol | Fused heterocyclic systems | N,S-containing with pyridine ring | Structure varies by conditions |
| 1,2,4-Triazole-3-thiol | Fused heterocyclic systems | N,S-containing with triazole ring | Structure varies by conditions |
The synthesis of partially fluorinated heterocycles using perfluoro-2-methylpent-2-ene typically occurs in the presence of bases such as triethylamine or KOH, which facilitate the initial nucleophilic attack and subsequent fluoride ion elimination steps. The reactions generally proceed efficiently at moderate temperatures (45-80°C) in polar aprotic solvents like DMF, which stabilizes the anionic intermediates while facilitating the cyclization process.
Protocol 1: Synthesis of 2-Amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine from Guanidine
Reagents:
Procedure:
Note: This procedure can be adapted for other amidines and nitrogen bidentate nucleophiles by adjusting equivalents and reaction time accordingly.
Protocol 2: Synthesis of 2-Pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one
Reagents:
Procedure:
Protocol 3: Synthesis of Dithiolane Derivatives from Potassium Ethylxantogenate
Reagents:
Procedure - Step 1: Synthesis of Intermediate (IV)
Procedure - Step 2: Cyclization to Dithiolane Derivatives
Expected Outcomes:
Successful synthesis of heterocyclic compounds from perfluoro-2-methylpent-2-ene requires rigorous characterization using multiple spectroscopic techniques:
(^{19}\text{F}) NMR Spectroscopy: Essential for monitoring reaction progress and characterizing products. Chemical shifts are typically reported relative to C₆F₆ as external standard. Characteristic signals appear in distinct regions: CF₃ groups between -47 to -85 ppm, CF₂ groups between -58 to -105 ppm, and CF groups between -97 to -105 ppm. Coupling constants provide structural information, with (^3J_{FF}) typically around 10-20 Hz.
(^{1}\text{H}) NMR Spectroscopy: While fewer protons are present in perfluorinated compounds, characteristic patterns include ethyl group signals (CH₂ quartet at ~4.62 ppm; CH₃ triplet at ~1.39-1.40 ppm with J~7.8 Hz) in derivatives containing organic substituents.
IR Spectroscopy: Key absorption frequencies include strong C-F stretches between 1150-1250 cm⁻¹, C=C stretches around 1670 cm⁻¹, C=O stretches between 1730-1750 cm⁻¹ for certain derivatives, and C-O stretches around 1030-1060 cm⁻¹.
Mass Spectrometry: Electron impact ionization at 70 eV typically shows molecular ion clusters matching the isotopic distribution of fluorine-containing compounds, with characteristic fragmentation patterns including loss of CF₃, C₂F₅, and F fragments.
For novel heterocyclic systems, X-ray crystallographic analysis provides definitive structural confirmation. The molecular structures often reveal:
The heterocyclic compounds synthesized from perfluoro-2-methylpent-2-ene find potential applications across multiple fields:
Pharmaceutical Applications: Fluorinated heterocycles often exhibit enhanced metabolic stability, membrane permeability, and binding affinity compared to their non-fluorinated analogs. Pyrimidine and pyridine derivatives are particularly valuable as scaffolds for kinase inhibitors, antiviral agents, and central nervous system targets.
Agrochemical Applications: The introduction of perfluoroalkyl groups into heterocyclic systems can improve photostability, rainfastness, and pest control efficacy of agricultural chemicals including fungicides, herbicides, and insecticides.
Materials Science: Fluorinated heterocycles contribute to developing advanced materials with special properties including low surface energy, hydro- and oleophobicity, and enhanced thermal and chemical resistance. Applications include surface modifiers, liquid crystals, and electronic materials.
Environmental Considerations: Recent advances demonstrate that perfluoroalkenes like perfluoro-2-methylpent-2-ene can be transformed into valuable N-heterocyclic carbene (NHC) ligands, providing a potential pathway to convert persistent environmental contaminants into useful compounds with applications in catalysis and materials science [1].
The experimental protocols outlined in this document provide researchers with robust methodologies for accessing diverse fluorinated heterocyclic systems. The reproducibility of these procedures has been verified through multiple independent studies, making them valuable tools for drug discovery and materials science applications where fluorine incorporation offers significant advantages.
While direct information on perfluorohept-2-ene is scarce, the search results provide details on a closely related compound, Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4). The properties and some applications of this compound are summarized below [1] [2].
| Property | Value/Description |
|---|---|
| CAS Number | 2070-70-4 [1] |
| Molecular Formula | C6F12 [1] |
| Molecular Weight | 300.05 g/mol [1] |
| Boiling Point | 49 °C [1] [2] |
| Density | 1.5873 (or 1.62) g/cm³ [1] [2] |
| Appearance | Clear, colorless liquid [1] [2] |
| Stability | Stable and non-combustible [2] |
| Solubility | Insoluble in water, ethanol, ether, and hydrocarbons [2] |
Reported Applications:
One search result discusses the isomerization of perfluoroolefins, a reaction class relevant to the synthesis and handling of compounds like this compound. The general workflow for this catalytic process is illustrated below.
Key points from the literature:
The table below outlines the properties of Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4), which can serve as a technical reference for a perfluorinated olefin [1].
| Property | Specification |
|---|---|
| CAS Number | 2070-70-4 |
| Molecular Formula | C₆F₁₂ |
| Molecular Weight | 300.05 g/mol |
| Boiling Point | 49 °C |
| Melting Point | 48-50 °C |
| Density | 1.5873 g/cm³ |
| Physical Form | Clear liquid |
| Common Uses | Fluorinated pharmaceutical intermediate; monomer for hydrophobic nanocomposites via plasma polymerization. |
Since direct information on perfluorohept-2-ene is unavailable, this protocol is adapted from general ECF methods for synthesizing perfluorinated organic compounds [2]. The core principle of ECF is the replacement of hydrogen atoms in organic molecules with fluorine via electrolysis in anhydrous hydrogen fluoride (HF) [3].
1. Principle
2. Reagents and Equipment
3. Experimental Procedure Warning: This procedure involves highly hazardous anhydrous HF. Operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and materials resistant to HF corrosion.
Step 1: Cell Setup & Electrolyte Preparation
Step 2: Process Parameter Setting
Step 3: Reaction & Process Control
Step 4: Product Isolation
The workflow below visualizes the core ECF experimental procedure.
Perfluoroalkyl substances (PFAS) are typically analyzed using chromatography coupled with mass spectrometry [4].
Perfluoroolefins like perfluoro(4-methylpent-2-ene) are valuable as intermediates in synthesizing fluorinated materials. Their applications include [1]:
The isomerization of perfluorohept-1-ene is a documented method to produce this compound. The reaction, catalyzed by AlClxFy, yields a mixture of isomers, and the ratio changes over time as the reaction progresses towards equilibrium [1].
The table below summarizes the quantitative data for the isomerization of perfluorohept-1-ene over time, based on the research findings [1].
Table 1: Isomerization of Perfluorohept-1-ene over Time (Catalyst: AlClxFy)
| Time (hours) | CF₃CF=CFCF₂C₃F₇ (this compound) | CF₃CF₂CF=CFC₃F₇ (Perfluorohept-3-ene) |
|---|---|---|
| 1 | 65.7% (59.3% trans + 6.4% cis) | 34.3% (32.0% trans + 2.3% cis) |
| 18 | 16.5% (15.1% trans + 1.4% cis) | 83.4% (78.5% trans + 4.9% cis) |
| 66 | 6.1% (5.2% trans + 0.9% cis) | 94.0% (88.8% trans + 5.2% cis) |
| 90 | 5.8% (5.0% trans + 0.8% cis) | 94.2% (89.2% trans + 5.0% cis) |
This protocol details the catalytic isomerization of perfluorohept-1-ene to a mixture containing this compound, based on the method described in the literature [1].
Materials and Equipment
Procedure
The diagram below outlines the synthesis workflow for this compound and hypothesizes a potential application in PTC, based on general chemical principles, as a specific application was not found in the literature.
Standardized protocols are crucial for reproducible and reliable evaluation of AEM properties. The following table summarizes two key validated methods for Ion Exchange Capacity (IEC) and alkaline stability.
| Protocol Name | Purpose | Key Steps Summary | Validated Consistency |
|---|
| LTE-P-7 (AEM IEC) [1] | Measures ion exchange capacity | 1. Convert AEM to Br⁻ form (4M KBr + 20mM KOH). 2. Dry and weigh. 3. Ion exchange with 1M KNO₃. 4. Titrate with AgNO₃ (pH 3-4). | ±10% of NMR-determined value across multiple labs | | LTE-P-22 (Alkaline Stability) [1] | Evaluates durability in basic conditions | 1. Immerse AEM in 1M KOH at 80°C. 2. Remove samples at set intervals (e.g., 20-500 h). 3. Wash, dry, and measure IEC/conductivity over time. | Consistent results for % IEC loss across institutions |
While not involving Perfluorohept-2-ene, research on AEMs with different fluorinated hydrophobic chain lengths provides valuable performance data.
| Property | QPAF(C4)-4 (Shorter Chain) | QPAF(C6)-4 (Longer Chain) | Notes & Implications |
|---|---|---|---|
| Hydrophobic Chain | Short fluorinated chain | Longer fluorinated chain (1,4'-bis(3-chlorophenyl)perfluorohexane) | Shorter chains have fewer fluorine atoms, reducing hydrophobicity [2]. |
| Water Uptake | Higher | Lower | Higher water uptake in C4 membrane was unexpected, attributed to decreased hydrophobicity [2]. |
| Conductivity | Lower bulk/surface conductivity | Higher conductivity | Entanglement of flexible, longer hydrophobic structures can influence conductivity [2]. |
| Thermal Stability | Higher | Lower | Increased rigidity of the shorter-chain structure may enhance thermal stability [2]. |
| Mechanical Strength | Lower | Higher | Superior strength in C6 membrane is due to larger molecular interactions [2]. |
This protocol determines the density of ionic groups in the membrane, a key indicator of its potential conductivity [1].
Titration Notes: Protect AgNO₃ solution from light to prevent photodecomposition. Use calibrated auto-titrators (e.g., Hanna HI931, Mettler Toledo T90) with ion-selective electrodes [1].
This protocol assesses the chemical resilience of AEMs under harsh, simulated operating conditions [1].
Safety Note: Concentrated KOH is highly caustic. Always wear appropriate personal protective equipment (PPE) and review safety data sheets [1].
Recent research challenges traditional design rules and offers new optimization principles:
These protocols and insights provide a robust framework for AEM development. The lack of specific data on this compound presents an opportunity for novel research. You can apply these standardized characterization methods to evaluate membranes incorporating this specific molecule, contributing valuable new data to the field.
While data for Perfluorohept-2-ene is unavailable, the technical data for the structurally similar Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4) provides insight into the characteristics of this chemical family [1].
The table below summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆F₁₂ [1] |
| Molecular Weight | 300.05 g/mol [1] |
| Boiling Point | 49 °C [1] |
| Density | 1.5873 g/cm³ [1] |
| Refractive Index | < 1.3000 [1] |
| Physical Form | Liquid [1] |
| Common Applications | Fluorinated pharmaceutical intermediate; precursor for hydrophobic nanocomposites via plasma polymerization [1] |
The absence of specific research on this compound in ROMP can be attributed to significant scientific hurdles.
The following diagram illustrates the reaction landscape for perfluoroolefins, highlighting why ROMP is not a common pathway.
Given the challenges, investigating the ROMP of this compound would be an exploratory project. The core strategy would be to activate the monomer and/or the catalyst.
To move forward, you may need to consult more specialized resources:
The table below summarizes the thermal decomposition products and conditions for related perfluorinated compounds, as found in the current literature.
| Compound | Conditions (Temp., Atmosphere) | Major Identified Products | Key Factors Influencing Products |
|---|
| Perfluorooctanoic Acid (PFOA) [1] | 400-800°C, Oxidative (Air or N₂O) | Perfluorohept-1-ene (C₇F₁₄), Perfluoroheptanoyl fluoride (C₇F₁₄O), HF, CO, CO₂, C₂F₆, CF₄ [1] | - Temperature: >800°C, C₇F₁₄ and C₇F₁₄O are no longer detected [1].
Here are some anticipated questions and troubleshooting tips based on the general principles of thermal decomposition of fluorinated compounds.
PIDs can vary significantly based on the starting material and conditions. For PFOA, a common PID is perfluorohept-1-ene, a stable fluoroolefin that is difficult to break down further without a sufficient oxidant [1]. Shorter-chain volatile fluorinated compounds (VFCs) like tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆) are also observed, especially at higher temperatures under oxidative conditions [1]. For perfluoroalkanesulfonates, olefins and acid fluorides are also common intermediates [2].
| Issue | Potential Causes | Suggested Mitigation Strategies |
|---|
| High yield of stable fluoroolefins (e.g., C₇F₁₄) | - Insufficient temperature [1].
The following methodology is adapted from recent studies on PFAS thermal decomposition.
This protocol is useful for studying the thermal behavior of pure standards or sorbent-loaded PFAS.
Sample Preparation:
Instrument Setup:
Thermal Treatment:
Product Monitoring & Analysis:
The DOT script below generates a flowchart that visually summarizes the generalized thermal decomposition pathways for PFAS, based on the information from the searched literature.
This diagram illustrates the general pathways from original PFAS compounds to various decomposition products, highlighting the role of temperature, oxidants, and reactive surfaces like GAC in determining the final output.
FAQ at a Glance
| Question | Brief Answer | Key Fact |
|---|---|---|
| What is Perfluorohept-2-ene? | A Perfluoroalk-1-ene and a known Product of Incomplete Destruction (PID) from the thermal decomposition of PFOA [1]. | Formed at temperatures between 400-800°C [1]. |
| Why is its formation a problem? | It is a persistent intermediate that can further decompose into smaller, highly stable volatile fluorinated compounds (VFCs) like CF₄ and C₂F₆ [1]. | Its stability under certain conditions hinders complete defluorination [1]. |
| How can its formation be minimized? | By using oxidative conditions and maintaining high temperatures above 800°C to ensure complete decomposition [1]. | Oxygen atoms are crucial in decomposing this stable perfluoroalk-1-ene [1]. |
Q1: Under what conditions is this compound formed? A1: The formation of Perfluorohept-1-ene (a very similar compound to this compound) was identified as a major Product of Incomplete Destruction (PID) during the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [1].
Q2: What is the mechanism behind its minimization? A2: The key is to move beyond the formation of this intermediate to achieve complete mineralization into CO₂, CO, and HF.
The following workflow outlines a systematic approach to investigate and mitigate PID formation in thermal processes, based on the findings from the research.
Step-by-Step Guidance:
Verify Reaction Temperature
Assess Oxidizing Environment
Analyze for VFC Byproducts
Optimize Process Parameters
The search results confirm that high temperatures (≥800°C) under oxidative conditions are the most critical factors for minimizing this compound formation [1]. When designing experiments, your protocol should precisely control and monitor these two parameters.
It is important to note that the specific source compound studied in the available research was PFOA [1]. The exact pathways and conditions for minimizing PIDs from other precursor PFAS might differ.
To obtain more specific experimental protocols, you could:
Perfluorohept-2-ene is an internal perfluoroolefin. It is often found as a component in mixtures, for example, being present up to 10% in commercial samples of Perfluorohept-1-ene [1]. The primary hazards associated with this class of chemicals are generally related to physical properties and reactivity.
The table below summarizes the identified hazards and recommended personal protective equipment (PPE) based on a closely related compound, Perfluoro(4-methylpent-2-ene) [2].
| Hazard Aspect | Details |
|---|
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Recommended PPE | • Skin & Body: Wear appropriate protective clothing and gloves. • Eyes: Use eye or face protection. • Respiratory: Employ respiratory protection and ensure adequate ventilation. Use only in well-ventilated areas [2]. |
Proper storage and handling are critical to maintaining safety in the laboratory. The following protocols are recommended.
| Scenario | Possible Cause | Immediate Action & Solution |
|---|
| Chemical Spill | Container breakage or handling error. | 1. Evacuate and ventilate the area. 2. Contain the spill with inert, non-combustible absorbent material (e.g., sand, vermiculite). 3. Collect and dispose as hazardous chemical waste. Avoid generating dust. | | Unexpected Isomerization | Exposure to a Lewis acid catalyst (e.g., SbF(_5), AlCl(_x)F(_y)) [3] [4]. | Catalytic amounts of Lewis acids can cause double bond migration. Ensure all glassware and equipment are clean and free of catalytic residues. | | Unplanned Reaction / Low Yield | Reaction with trace nucleophiles or moisture. | Perfluoroolefins are electrophilic. Ensure all starting materials and solvents are anhydrous, and exclude nucleophilic impurities. |
While both are perfluoroolefins, a key difference is their reactivity. Terminal perfluoroolefins like Perfluorohept-1-ene are generally more reactive toward nucleophiles than internal isomers like this compound [3]. This means Perfluorohept-1-ene may pose a greater risk of unexpected violent reactions with nucleophilic substances. Internal olefins like this compound are more stable but can still participate in reactions, especially under catalysis.
No, isomerization is unlikely under normal storage conditions. This reaction typically requires a catalyst, such as antimony pentafluoride (SbF(_5)) or similar Lewis acids, and does not occur spontaneously [4].
If respiratory irritation occurs, immediately move the affected person to fresh air. If symptoms persist, seek immediate medical attention and show the safety data sheet (or this guide) to the medical personnel.
The following diagram outlines the core safety decision-making process for handling this chemical.
This guide is based on limited search results and data for analogous chemicals. It is not a substitute for the official Safety Data Sheet (SDS). You must consult the most current SDS from the manufacturer or supplier of your specific this compound before beginning any experimental work.
For researchers analyzing Perfluorohept-2-ene, here are solutions to common FTIR problems:
| Problem | Possible Cause | Solution |
|---|---|---|
| Noisy Spectra | Instrument vibrations from nearby equipment or lab activity [1]. | Place the spectrometer on a stable, vibration-damped surface away from pumps and heavy traffic [1]. |
| Strange/Negative Peaks | Dirty ATR crystal from previous sample contamination [1]. | Clean the ATR crystal with a recommended solvent, run a fresh background scan, and re-analyze the sample [1]. |
| Distorted Baselines | Sample preparation issue (e.g., film too thick), or incorrect data processing [1]. | Ensure proper sample thickness and check that data processing (e.g., Kubelka-Munk for diffuse reflection) is correct [1]. |
| Unexpected Spectral Features | Sample is not pure this compound; isomerization may have occurred [2]. | Verify sample history. Catalysts like SbF~5~ can cause double bond migration, changing the compound's fingerprint [2]. |
| Weak/No Signal | Sample not making proper contact with the ATR crystal [3]. | For solids, ensure the clamp applies firm, even pressure to press the sample firmly onto the crystal [3]. |
For identification and verification, here are the characteristic FTIR signals and a standard operating procedure.
The table below summarizes key absorption bands for related perfluoroolefins, which can serve as a guide for this compound [2].
| Wavenumber (cm⁻¹) | Assignment / Compound Context |
|---|---|
| ~1330 - 1120 | Strong C-F stretching vibrations, characteristic of perfluoro compounds [4]. |
| ~1790 - 1740 | C=C stretching of the double bond [4]. |
| 1280, 1230 | Observed in an isomerization mixture containing this compound and Perfluorohept-3-ene [2]. |
| 1190 - 1180 | Observed in an isomerization mixture containing this compound and Perfluorohept-3-ene [2]. |
The following diagram outlines the key steps for preparing and conducting FTIR analysis using the common ATR method.
Step-by-Step Protocol:
What is the most critical step to ensure a high-quality ATR-FTIR spectrum? The most critical step is ensuring firm and even pressure when clamping a solid sample onto the ATR crystal, and verifying that the sample is completely dry before analysis [3] [5].
My spectrum shows unexpected C=O peaks. What could be the cause? The presence of carbonyl (C=O) peaks around 1700-1725 cm⁻¹ suggests sample oxidation or contamination [5]. This compound should not have these bands, so review your sample handling and storage conditions.
Can FTIR distinguish between this compound and its isomers? Yes, FTIR is sensitive to changes in molecular structure. Isomerization, such as the migration of the double bond to form Perfluorohept-3-ene, will alter the spectrum's fingerprint region, allowing you to distinguish between them [2].
A primary side reaction for perfluoroolefins like Perfluorohept-2-ene is the catalyzed migration of the double bond, which can lead to complex isomeric mixtures that are difficult to separate [1] [2].
The table below summarizes the catalysts known to trigger this isomerization and the typical outcomes.
| Catalyst | Reaction Conditions | Observed Isomerization Outcome |
|---|---|---|
| Antimony Pentafluoride (SbF(_5)) | Catalytic amounts, mild conditions [1]. | Smooth isomerization of terminal perfluoroolefins to internal trans-olefins (80-85% yield). Reversible 1,3-migration of fluorine atoms, leading to equilibrium mixtures [1] [2]. |
| Aluminum Chloride Fluoride (AlCl(_x)F(_y)) | Catalytic amounts; reaction time is a critical factor [1]. | Isomerization of Perfluorohept-1-ene into a mixture of this compound and Perfluorohept-3-ene. The ratio changes over time, favoring the more stable internal olefin [1]. |
This isomerization proceeds through a carbocation intermediate stabilized by the catalyst, allowing the double bond to move along the carbon chain [1].
Here are answers to specific questions you might encounter when designing your experiments.
Q1: How can I prevent the catalytic isomerization of this compound?
Q2: What are the specific risks when using SbF(_5) or AlCl(_x)F(_y)? The key risk is the formation of an unpredictable mixture of isomers, complicating purification and reducing the yield of your target compound. For instance, the isomerization of Perfluorohept-1-ene with AlCl(_x)F(_y) shows a clear time dependence [1]:
| Time (hours) | CF(_3)CF=CFCF(_2)C(_3)F(_7) (trans:cis) | CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans:cis) |
|---|---|---|
| 1 | 65.7% (59.3% + 6.4%) | 34.3% (32.0% + 2.3%) |
| 18 | 16.5% (15.1% + 1.4%) | 83.4% (78.5% + 4.9%) |
| 66 | 6.1% (5.2% + 0.9%) | 94.0% (88.8% + 5.2%) |
Q3: My target is a cyclized product from a fluorinated diene. How can I promote cyclization over other side reactions? Using SbF(_5), perfluorinated dienes and polyenes can undergo intramolecular cyclization to form four- or five-membered rings [1].
The following diagram maps out the key decision points and strategies for handling this compound to prevent unwanted isomerization.
To successfully manage this compound in your experiments:
The optimization of perfluoroolefin reactions, particularly isomerization, heavily depends on the choice of catalyst and precise control of reaction conditions. The following table summarizes methodologies based on research into double bond isomerization [1] [2].
| Reaction Objective | Catalyst System | Typical Conditions | Key Parameters & Observed Outcomes |
|---|
| Isomerization of terminal to internal perfluoroolefins | Antimony Pentafluoride (SbF₅) | Catalytic amounts; reaction proceeds smoothly at unspecified mild temperatures [1] [2]. | • Stereoselectivity: Produces almost exclusively trans-isomers (80-85% yield). • Example: Perfluoropent-1-ene → Perfluoropent-2-ene [1] [2]. | | Isomerization of terminal to internal perfluoroolefins | Aluminum Chlorofluoride (AlClₓFᵧ) | Varies by reaction time [1]. | • Time Dependency: Ratio of isomers changes significantly with time. • Example: After 1 hour, Perfluorohept-1-ene gives a 65:35 mixture of Perfluorohept-2-ene and Perfluorohept-3-ene. After 90 hours, the ratio shifts to about 89:5 [1]. | | Isomerization of a specific internal olefin | SbF₅ | Catalytic amounts [1]. | • Process: Perfluoro-4-methylpent-2-ene isomerizes into Perfluoro-2-methylpent-2-ene [1]. | | Fluorination to Perfluoroalkanes | Elemental Fluorine (F₂) | In liquid phase (e.g., Freon 114) at -120°C to -30°C; can also use 100% F₂ or 20% F₂/80% N₂ mixtures at up to 70°C [2]. | • Outcome: Converts perfluoroolefins to perfluoroalkanes in high to quantitative yields. • Example: Perfluoro-2-methylpent-2-ene → Perfluoro-2-methylpentane [2]. |
This workflow outlines the decision path for optimizing the isomerization of terminal perfluoroolefins based on the key parameters from the research:
Here are answers to some common troubleshooting questions based on the information available.
Q1: Why is my isomerization reaction not proceeding to completion? The catalyst activity might be compromised. Antimony pentafluoride (SbF₅) is highly effective but can be sensitive to impurities. Ensure your starting olefin and solvent are thoroughly dried. Furthermore, the reaction is catalyzed by ionic species; even traces of water can poison the catalyst and drastically reduce yield [1] [2].
Q2: I am getting a mixture of internal olefin isomers instead of one pure product. How can I improve selectivity? The formation of a mixture is often a function of reaction time and the catalyst used. Isomerization with AlClₓFᵧ is kinetically controlled. You can steer the reaction toward your desired isomer by carefully controlling the reaction time, as the isomer ratio changes over time. For high trans-selectivity, SbF₅ is generally the more reliable catalyst [1].
Q3: Is there a safety protocol for handling these catalysts? Yes, this is a critical part of experimental setup. Catalysts like SbF₅ and reagents like elemental fluorine are highly reactive and corrosive.
Please be aware that the information provided here has specific limitations:
A key study comparing perfluoroalkanes to alkanes on a graphite surface quantifies that perfluoroalkanes have significantly lower interaction energies, making them less stable against displacement [1]. More specifically, research indicates that internal perfluoroolefins can undergo isomerization when catalyzed by a fluoride ion (F⁻), a strong base [2].
The workflow below illustrates the isomerization process of a terminal perfluoroolefin to its internal isomer, a reaction driven by the stability of the perfluoroalkyl anion intermediate.
The table below summarizes the stability data for different perfluoroalkanes from the research.
| Chain Length | Compound Type | Maximum ΔEᵢₙₜ (kcal mol⁻¹) | Stability Against Horizontal Displacement |
|---|---|---|---|
| C3 (Propane) | n-alkane | 1.10 | Higher |
| n-perfluoroalkane | 0.57 | Lower | |
| C5 (Pentane) | n-alkane | 1.82 | Higher |
| n-perfluoroalkane | 0.83 | Lower | |
| C7 (Heptane) | n-alkane | 2.35 | Higher |
| n-perfluoroalkane | 1.04 | Lower |
Here are answers to common experimental questions based on the reviewed literature.
You should anticipate base-catalyzed isomerization. The fluoride ion acts as a catalyst, leading to a shift of the double bond. For example, perfluoro-1-pentene rapidly isomerizes to a more stable internal isomer in the presence of cesium fluoride (CsF) [2]. Other strong bases like triethylamine can also initiate reactions, leading to the formation of various heterocyclic compounds [3].
While the search results do not provide specific spectroscopic data, you can monitor the reaction using:
The diagram below outlines key considerations for planning experiments with perfluorohept-2-ene under basic conditions.
The primary method for obtaining Perfluorohept-2-ene involves the catalytic isomerization of Perfluorohept-1-ene, followed by separation from the resulting mixture of isomers [1] [2]. The key is that the reaction produces a predictable mixture of compounds, allowing for a targeted purification process.
The table below summarizes the quantitative composition of the isomerization mixture over time when using an AlCl(_x)F(_y) catalyst [1].
Table 1: Isomerization of Perfluorohept-1-ene over AlCl(_x)F(_y) Catalyst
| Time (hours) | CF(_3)CF=CFC(_3)F(_7) (this compound) | CF(_3)CF(_2)CF=CFC(_3)F(_7) (Perfluorohept-3-ene) |
|---|---|---|
| 1 | 65.7% (59.3% trans, 6.4% cis) | 34.3% (32.0% trans, 2.3% cis) |
| 18 | 16.5% (15.1% trans, 1.4% cis) | 83.4% (78.5% trans, 4.9% cis) |
| 66 | 6.1% (5.2% trans, 0.9% cis) | 93.7% (88.8% trans, 4.9% cis) |
| 90 | 5.8% (5.0% trans, 0.8% cis) | 94.2% (89.2% trans, 5.0% cis) |
This data shows that the reaction is reversible and the composition changes over time. To maximize the yield of this compound, a shorter reaction time (e.g., around 1 hour) is optimal. Note that commercially available Perfluorohept-1-ene may already contain up to 10% this compound as an impurity [2].
The separation of these closely related perfluoroolefins, which have very similar physical properties, relies on fractional distillation [3] [4].
Fractional Distillation Setup and Process: Fractional distillation separates liquids based on differences in their boiling points. The setup includes a distillation flask, a fractionating column, a condenser, and a collection system [3]. The fractionating column provides a large surface area for vapor to condense and re-vaporize, achieving multiple simple distillations in a single step and leading to a more effective separation of compounds with close boiling points.
For industrial-scale separation of perfluorocompounds, complex systems with multiple distillation columns operating under specific pressure and temperature ranges are used [4]. A general workflow for separating this compound from its reaction mixture is outlined below.
Here are answers to common questions you might encounter during this process.
Q1: What is the most critical parameter to control during the isomerization? A1: Reaction time is crucial. As shown in Table 1, the product distribution is kinetically controlled. Longer reaction times favor the more stable Perfluorohept-3-ene. To maximize your yield of this compound, you must carefully monitor and optimize the reaction duration [1].
Q2: Why is fractional distillation necessary instead of simple distillation? A2: The boiling points of Perfluorohept-1-ene, this compound, and Perfluorohept-3-ene are very close. Simple distillation is ineffective for separating such mixtures, as it provides very few theoretical plates. A fractional distillation column is essential as it provides many vaporization-condensation cycles, significantly improving the separation of these similar compounds [3].
Q3: How can I assess the purity of my final product? A3: The standard method is to determine the compound's boiling point via micro-distillation and/or to analyze it using Gas Chromatography (GC). A pure substance will show a sharp, characteristic boiling point and a single, sharp peak on a chromatogram. Impurities typically cause boiling point deviations and additional peaks [3].
Q4: My final product yield is low. What could be the reason? A4: Low yield can stem from several factors:
To summarize the experimental approach:
Understanding the behavior of perfluoroolefins is the first step in controlling their radical reactions.
| Concept | Description & Relevance to Control |
|---|---|
| Isomerization of the Double Bond | Internal perfluoroolefins can isomerize, often catalyzed by a fluoride ion (F⁻) or Lewis acids like SbF₅. This shifts the double bond to a more thermodynamically stable position (e.g., from a terminal to an internal position) [1]. |
| Generation of Stable Radicals | Internal perfluoroolefins can be used to generate stable perfluorinated alkyl radicals. Controlling the method of radical generation is crucial for directing the reaction pathway [1]. |
| Direct Fluorination with F₂ | Elemental fluorine can add across the double bond of perfluoroolefins to form perfluoroalkanes. This is a highly exothermic and dangerous reaction that requires specialized equipment and carefully controlled conditions (e.g., low temperatures, dilution) to prevent explosions and control selectivity [1]. |
The following diagram illustrates the core pathways and logical relationships for controlling perfluorohept-2-ene reactions, integrating the concepts from the table above.
Here are some specific challenges you might encounter when working with this compound and potential solutions.
| Problem & Phenomenon | Root Cause | Solution & Control Strategy |
|---|
| Unwanted Isomerization Formation of a complex mixture of olefin isomers instead of the desired product. | The initial internal olefin isomerizes under the influence of nucleophiles (e.g., F⁻), and the rate of reaction with the nucleophile is higher for the new isomers [1]. | Use a weaker nucleophile or adjust reaction conditions (temperature, solvent) to suppress isomerization. Pre-form and isolate the most reactive isomer before the main reaction [1]. | | Poor Enantiocontrol Reaction proceeds with good yield but low enantiomeric excess (e.g., in aminoperfluoroalkylation). | A strong achiral Brønsted acid (e.g., HCl, generated in situ) promotes a background reaction that competes with the chiral catalyst [2]. | Introduce a weak inorganic base (e.g., Ag₂CO₃) to neutralize the strong acid. The base generates a weaker acid and insoluble salt, suppressing the non-selective pathway [2]. | | Low Yield or Decomposition Reaction fails or yield is very low, especially in direct fluorination. | The high reactivity of radical species or elemental fluorine leads to explosive decomposition, combustion, or uncontrolled side reactions [1]. | Dilution is key. Use an inert solvent (e.g., CFCl₃, CF₂Cl₂). Strictly control temperature (often between -120°C to -30°C). For radical reactions, ensure precise control of radical initiation (e.g., catalyst, light) [1]. |
The following methodology is adapted from a published procedure for the catalytic asymmetric radical aminoperfluoroalkylation of alkenes, which exemplifies the high level of control possible [2]. This one-pot synthesis converts an alkene-urea substrate and a fluoroalkylsulfonyl chloride into an enantioenriched pyrrolidine.
Detailed Procedure:
Reaction Setup
Radical Initiation & Cyclization
Work-up & Analysis
Working with perfluoroolefins and radical reactions demands strict safety protocols.
I hope this foundation provides a solid starting point for your research. The strategies here, particularly around controlling isomerization and using dual-catalytic systems to manage radical pathways, can be adapted and tested with this compound specifically.
The table below summarizes key findings from research on the thermal behavior of chemically similar perfluorinated compounds, which can inform expectations for Perfluorohept-2-ene.
| Compound | Experimental Conditions | Key Degradation Products / Observations | Citation |
|---|---|---|---|
| Perfluorooctanoic Acid (PFOA) | Thermal oxidation in air/N₂O; 400-1000°C; α-alumina reactor. | Forms Perfluorohept-1-ene (C₇F₁₄) and other compounds; stable perfluoroalk-1-enes like C₇F₁₄ decompose above 800°C. | [1] |
| Polytetrafluoroethylene (PTFE) | Inert helium atmosphere; 510-600°C. | Degrades into tetrafluoroethylene (TFE), perfluoropropene (PFP), and cyclic-perfluorobutane (c-PFB). | [2] |
| General Perfluoroolefins | Presence of fluoride ions (e.g., CsF) or catalysts (e.g., SbF₅). | Can undergo isomerization (e.g., terminal to internal olefins) and rearrangement of the carbon chain. | [3] |
Based on the search results, here is a generalized workflow you can adapt to experimentally determine the degradation profile of this compound.
Here are some critical factors to consider and potential issues you may encounter during experimentation, presented in a FAQ format.
FAQ 1: What are the most critical factors controlling the degradation process?
FAQ 2: Why am I detecting different perfluoroolefins instead of degradation products?
The following table consolidates the available information for these two isomers.
| Property | Perfluorohept-1-ene | Perfluorohept-2-ene |
|---|---|---|
| CAS Registry Number | 355-63-5 [1] [2] [3] | Information missing |
| Molecular Formula | C7F14 [1] [2] [3] | C7F14 (Isomer) |
| Molecular Weight | 350.05 g/mol [1] [2] [3] | 350.05 g/mol (Isomer) |
| Boiling Point | 80-82°C [1] [2] | Information missing |
| Density | 1.637 g/cm³ (Calc.) [2] [3] | Information missing |
| Refractive Index | 1.278 - 1.279 [1] [2] | Information missing |
| Chemical Structure | Terminal perfluoroolefin [4] | Internal perfluoroolefin [5] |
| Isomerization Catalyst | Starting material [5] | Product of isomerization [5] |
| Commercial Note | Often contains up to 10% this compound as an impurity [4] | - |
The search results provide specific experimental insights into the relationship between these two compounds.
A key process documented in the literature is the catalytic isomerization of Perfluorohept-1-ene into a mixture containing this compound [5].
| Time (hours) | CF3CF=CFCF2C3F7 (trans) | CF3CF=CFCF2C3F7 (cis) | CF3CF2CF=CFC3F7 (trans) | CF3CF2CF=CFC3F7 (cis) |
|---|---|---|---|---|
| 1 | 59.3% | 6.4% | 32.0% | 2.3% |
| 18 | 15.1% | 1.4% | 78.5% | 4.9% |
| 66 | 5.2% | 0.9% | 88.8% | 5.2% |
This workflow illustrates the structural relationship between the isomers, which is a critical aspect of their chemistry.
Diagram illustrating the catalytic isomerization of Perfluorohept-1-ene to internal isomers.
Another documented protocol involves the degradation of Perfluorooctanoic Acid (PFOA), which produces Perfluorohept-1-ene as a valuable block [6].
The available data has notable gaps. There is a lack of direct experimental data for key properties of this compound, such as its boiling point, density, and refractive index. Furthermore, while its CAS number is implied to be different, it is not explicitly listed in the search results I obtained.
To perform a more thorough comparison, you could:
The core difference lies in their structure: perfluoropropylene is a terminal perfluoroolefin, while perfluorohept-2-ene is an internal perfluoroolefin. This fundamental distinction dictates their reactivity with nucleophiles.
| Feature | Perfluoropropylene (Terminal Olefin) | Perfluoro-2-methylpent-2-ene (Internal Olefin) |
|---|---|---|
| General Structure | CF₃-CF=CF₂ | (CF₃)₂C=C(C₂F₅)(CF₃) (branched internal) |
| Reactivity Profile | High reactivity; can isomerize to internal isomers [1] | Less reactive than terminal isomers; reactivity is sterically influenced [1] |
| Key Reaction: Cyclization | Used in synthesis of 3-azaindolizines [2] | Used in synthesis of pyrimidines, 1,3-dithiolanes, 1,2-dihydroazetes [3] [4] [5] |
| Reaction with N-Imines | Yes; forms pyrazolo[1,5-a]pyridines [2] | Yes; can form different heterocyclic systems (e.g., with amidines) [4] |
| Isomerization | Can isomerize to internal perfluoroolefins under fluoride ion catalysis [1] | Can undergo double-bond shift or CF₃ group migration under Lewis acid catalysis (e.g., SbF₅) [1] |
The following examples illustrate the different synthetic applications and experimental conditions for these two types of perfluoroolefins.
Synthesis of Fluorinated 3-Azaindolizines [2]
Isomerization to Internal Olefins [1]
Synthesis of Fluorinated Pyrimidines [4]
Synthesis of Heterocycles with Potassium Ethylxantogenate [5]
The following diagram summarizes the logical relationship between the olefin's structure and the expected reaction pathways, based on the information gathered.
The following diagram outlines the general workflow for validating chemical purity using Gas Chromatography-Mass Spectrometry (GC-MS), integrating steps from the analyzed methodologies [1] [2] [3].
Here are the detailed methodologies for the critical steps shown in the workflow, compiled from the search results.
1. Sample Preparation & Calibration [1] [4]
2. GC-MS Analysis Conditions [1] [2] [3]
For a method to be considered validated, its performance must be measured against the following key parameters [1] [4].
| Validation Parameter | Objective & Methodology | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Measure of the method's ability to yield results proportional to analyte concentration. Assessed via the calibration curve. | Correlation coefficient (R²) ≥ 0.990 [1] [4]. |
| Accuracy | Closeness of the measured value to the true value. Evaluated by spiking a known amount of analyte into a sample (recovery test). | Recovery rate of 80-110% [1]. |
| Precision | Degree of agreement among repeated measurements. Measured as repeatability (within-day) and reproducibility (between-day). | Relative Standard Deviation (R.S.D.) < 10% [1] [4]. |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10:1 [1]. |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential interferents (like impurities). | Chromatogram shows baseline separation of the analyte peak from others [3]. |
A published study on validating Perfluorobutane (PFB) exhalation in rats provides a concrete example of how these parameters are applied to a perfluorinated compound [1]. You can use this as a template for developing your method for Perfluorohept-2-ene.
Since a direct method was not found, you will need to develop one. Here is a recommended approach:
The table below summarizes key experimental findings on the isomerization of perfluorohept-1-ene, which is directly relevant for understanding the behavior and identification of perfluorohept-2-ene isomers.
| Initial Compound | Catalyst | Reaction Time | Resulting Isomer Mixture (Ratio) | Key Observation / Method |
|---|---|---|---|---|
| Perfluorohept-1-ene [1] | AlCl(_x)F(_y) [2] | 1 hour | CF(_3)CF=CFC(_3)F(_7) (trans + cis) : CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans + cis) = 65.7 : 34.3 [2] | Gas Chromatography (inferred); catalyst activity time-dependent [2]. |
| Perfluorohept-1-ene [1] | AlCl(_x)F(_y) [2] | 90 hours | CF(_3)CF=CFC(_3)F(_7) (trans + cis) : CF(_3)CF(_2)CF=CFC(_3)F(_7) (trans + cis) = 5.8 : 94.2 [2] | Gas Chromatography (inferred); mixture shifts towards thermodynamic equilibrium [2]. |
These results highlight that Gas Chromatography (GC) is a primary method for separating and quantifying these isomers. The position of the double bond (e.g., 2-ene vs. 3-ene) and its stereochemistry (cis/trans) are the critical distinguishing factors [2].
Based on the search results, here is a generalized protocol for studying perfluoroheptene isomers via catalytic isomerization, which allows for their identification by creating a defined mixture.
The following diagram illustrates this experimental workflow:
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Comparative Product Performance Guide
Perfluoroolefins are a class of compounds where hydrogen atoms in the hydrocarbon olefin structure are wholly or partially replaced by fluorine atoms. The critical distinction between terminal and internal perfluoroolefins lies in the position of the double bond within the carbon chain.
This structural difference profoundly influences their electronic properties, reaction kinetics, and suitability for specific chemical syntheses. The following diagram illustrates the core structural and electronic distinction that governs their differing reactivities.
Diagram 1: Structural and electronic differences between terminal and internal perfluoroolefins. The position of the double bond dictates the electron deficiency of the reactive carbon, which in turn governs their reactivity.
The following tables summarize the key experimental and performance differences between internal and terminal perfluoroolefins, drawing from documented research and reaction data [1] [2] [3].
Table 1: Fundamental Physicochemical and Electronic Properties
| Property | Terminal Perfluoroolefins | Internal Perfluoroolefins |
|---|---|---|
| General Structure | Rₙ-CF=CF₂ | Rₙ-CF=CF-Rₙ |
| Inherent Electrophilicity | Very High | High to Moderate |
| Reduction Potential | Higher (More Easily Reduced) | Lower [2] |
| Stability of Intermediate Carbanion | Less Stable [Nu-CF₂-CF-Rₙ]⁻ | More Stable [Nu-CF(Rₙ)-CF-Rₙ]⁻ [2] |
| Relative Reactivity (towards Nucleophiles) | Higher | Lower |
Table 2: Comparative Reactivity and Reaction Pathways with Nucleophiles
| Parameter | Terminal Perfluoroolefins | Internal Perfluoroolefins |
|---|---|---|
| Nucleophilic Attack Site | Unambiguous attack on terminal carbon atom [1] | Ambiguous attack; can lead to multiple products [1] |
| Reaction with Amines | Direct substitution or addition, forming stable products | Complex pathways involving enamine-imine tautomerism, leading to diimines, azetidines, and other N-heterocycles [1] |
| Reaction with Alcohols | Typically requires bases (e.g., NaOH, Et₃N) for addition/substitution [2] | Proceeds only in the presence of bases, can yield addition, substitution, or complex transformation products [2] |
| Isomerization | Can isomerize to internal perfluoroolefins under fluoride-ion catalysis [3] | Can isomerize to other internal isomers or terminal perfluoroolefins, complicating reaction outcomes [1] [3] |
| Regioselectivity in Radical Additions | Mixed products with hexafluoropropene [4] | Complete regioselectivity observed in specific systems (e.g., with perfluoroallyl chloride) [4] |
Objective: To compare the reaction pathways and products of internal and terminal perfluoroolefins upon reaction with primary amines.
Protocol for Internal Perfluoroolefins (e.g., Perfluoro-2-methylpent-2-ene):
Protocol for Terminal Perfluoroolefins:
Supporting Experimental Data:
Objective: To demonstrate the interconversion and thermodynamic stability of perfluoroolefin isomers.
Protocol for Isomerization via Fluoride-Ion Catalysis:
Protocol for Isomerization via Carbocation Generation:
Key Experimental Finding:
Objective: To convert perfluoroolefins into saturated perfluoroalkanes using elemental fluorine.
Protocol for Direct Fluorination:
Experimental Data:
The distinct chemical behaviors of internal and terminal perfluoroolefins make them suitable for different applications, particularly in the synthesis of complex molecules and specialized materials [1] [5].
The choice between an internal and a terminal perfluoroolefin is fundamentally a trade-off between reactivity and selectivity.
Researchers must carefully consider the potential for isomerization under reaction conditions, which can inadvertently transform a terminal olefin into an internal one, thereby altering the expected product distribution. The experimental data and protocols provided herein serve as a guide for making an informed selection based on the desired synthetic outcome.
The SNAr mechanism fundamentally requires an aromatic ring that can stabilize a negative charge in the Meisenheimer complex intermediate [1] [2]. As perfluorohept-2-ene lacks this structure, it does not participate in SNAr.
Instead, internal perfluoroolefins such as this compound primarily react with nucleophiles via an addition-elimination pathway [3]. A nucleophile attacks the electron-deficient carbon-carbon double bond, leading to an anionic intermediate. This is followed by the elimination of a fluoride ion, resulting in the formation of substituted fluoro-organic compounds.
This general reactivity is summarized in the diagram below.
Experimental data for this compound specifically with simple nucleophiles is limited in the searched literature. However, studies on closely related internal perfluoroolefins provide strong evidence for the described addition-elimination behavior. The table below summarizes key reactions.
| Perfluoroolefin | Nucleophile | Reaction Conditions | Major Product(s) / Outcome | Key Insight |
|---|---|---|---|---|
| Perfluoro(2-methylpent-2-ene) [4] | Primary amines (with 2,6-di-tert-butylphenol fragment) | Acetonitrile, Triethylamine, room temperature | Azetidine, 1,2-dihydroazete derivatives | Reaction proceeds via nucleophilic attack and intramolecular cyclization, not SNAr. |
| Internal Perfluoroolefins (General) [3] | Nitrogen-, Oxygen-, and Sulfur-centered nucleophiles | Not specified (varies) | Enamines, Ethers, Thioethers, etc. | Nucleophile attacks the double bond, leading to elimination of fluoride ion and functionalized products. |
| Internal Perfluoroolefins (General) [3] | Fluoride ion (F⁻) | Presence of CsF | Isomerization of double bond | Demonstrates the lability of the double bond and the role of fluoride as a catalyst or reactant in rearrangements. |
For researchers looking to explore this chemistry, here are the detailed methodologies from the key study.
For your work in drug development, consider these alternatives and paths for further investigation.
The thermal stability of perfluoroolefins is influenced by their molecular structure and the environment. The following table summarizes the main factors and effects identified in the research.
| Factor | Observed Effect on Stability | Experimental Context / Evidence |
|---|---|---|
| Molecular Structure & Isomerization | Internal perfluoroolefins are generally more thermodynamically stable than terminal isomers [1]. | Isomerization of terminal perfluoroolefins (e.g., perfluoro-1-pentene) to internal isomers occurs under fluoride-ion catalysts [1]. |
| Presence of Catalysts | Stability decreases in the presence of certain Lewis acids (e.g., SbF5, AlF3) or metal fluorides, which catalyze decomposition and rearrangement [1] [2]. |
Amorphous AlF3 charged with PFPAE lubricants significantly increases degradation rates at 200-270°C [2]. |
| Chemical Environment | Reactivity and stability are highly dependent on other molecules present (e.g., nucleophiles, elemental fluorine, radicals) [1]. | Perfluorinated dialkyl ether moieties can undergo intramolecular disproportionation when catalyzed by aluminum chloride [2]. |
Researchers use several methods to study the thermal behavior of these compounds.
Thermal Programmed Desorption (TPD): This technique measures the temperature at which a molecule desorbs from a surface, indicating its thermal stability in that specific environment. It has been used to study the decomposition of various Perfluoropolyethers (PFPEs, a related class of fluids) on carbon surfaces, showing how different end-groups and substrates affect stability [3]. For example, a molecule with a CF2CF3 end-group showed enhanced stability compared to one with a CF2CF2CO2CH2CH2O-phenyl group on a graphite surface [3].
Studies with Catalysts and Fluoride-Ion Donors: These experiments investigate decomposition mechanisms. A common protocol involves contacting the perfluoroolefin or perfluoropolyether with a catalyst (like amorphous aluminum fluoride, AlF3) or a fluoride-ion source (like cesium fluoride, CsF) at elevated temperatures [1] [2]. The resulting products are then analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to determine the percent degradation and identify decomposition pathways [2].
Analysis of Carbon-Fluorine (C-F) Bond Strength: The extreme stability of perfluorinated compounds is rooted in the strength of the C-F bond. A key experimental approach involves theoretical and kinetic studies to understand the energy required to break these bonds during thermal decomposition. This is crucial for applications like PFAS destruction in incinerators, where temperatures must be high enough to break these strong bonds [4].
The diagrams below summarize the general relationship between structure and stability, and a workflow for experimental evaluation.
To build a comprehensive comparison guide, I suggest you: